molecular formula C12H22ClNO B2888535 1-Cyclohexyl-3-methylpiperidin-4-one hydrochloride CAS No. 100452-85-5

1-Cyclohexyl-3-methylpiperidin-4-one hydrochloride

Cat. No.: B2888535
CAS No.: 100452-85-5
M. Wt: 231.76
InChI Key: UCHIJOQMMXXISO-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-methylpiperidin-4-one hydrochloride (CAS 100452-85-5) is a piperidine derivative of significant interest in pharmaceutical research and development. Piperidine rings are a fundamental scaffold in medicinal chemistry, found in more than twenty classes of pharmaceuticals . This compound serves as a key synthetic intermediate and building block for the discovery and synthesis of novel bioactive molecules . Its structure, featuring a cyclohexyl group and a methyl-substituted piperidin-4-one core, makes it a valuable precursor in the exploration of structure-activity relationships, particularly in the development of compounds targeting the central nervous system . Piperidine derivatives are extensively studied for their potential interactions with various biological targets. Research into related 4-anilidopiperidine compounds, such as fentanyl and its analogs, highlights the importance of this structural class in developing potent pharmacological agents, especially synthetic opioid analgesics that act on μ-opioid receptors . As a fine chemical with potential for skin, eye, and respiratory irritation, this product requires careful handling and responsible storage . This compound is supplied For Research Use Only. It is strictly intended for laboratory research and development purposes and is not intended for human, veterinary, or household use.

Properties

IUPAC Name

1-cyclohexyl-3-methylpiperidin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO.ClH/c1-10-9-13(8-7-12(10)14)11-5-3-2-4-6-11;/h10-11H,2-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHIJOQMMXXISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)C2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexyl Group Introduction via Alkylation

Comparative Analysis of Synthetic Methods

Method Starting Material Reaction Time Key Reagents Advantages Limitations
Boc Deprotection 1-Boc-3-methylpiperidin-4-one 3 hours Ethanolic HCl High functional group compatibility Requires Boc-protected precursor
Grignard Alkylation 3-Methylpiperidin-4-one 6–8 hours Cyclohexyl MgBr Direct N-alkylation Sensitive to moisture

Critical Observations :

  • Solvent Impact : Dichloromethane in Boc deprotection allows rapid mixing but necessitates strict anhydrous conditions.
  • Temperature Sensitivity : Grignard reactions require reflux (≈40°C) to maintain reactivity without decomposition.

Mechanistic Insights and Side Reactions

Acid-Mediated Deprotection Mechanism

The Boc group removal proceeds via protonation of the carbonyl oxygen, followed by carbamate decomposition to release CO₂ and tert-butanol. Subsequent HCl neutralization generates the hydrochloride salt:
$$ \text{Boc-NR}2 + \text{HCl} \rightarrow \text{HNR}2^+\text{Cl}^- + \text{CO}2 + (\text{CH}3)_3\text{COH} $$

Side Reactions :

  • Over-acidification : Excess HCl may protonate the ketone, though the electron-withdrawing effect of the adjacent carbonyl minimizes this risk.
  • Ester Hydrolysis : Ethanol solvent could theoretically hydrolyze esters, but short reaction times prevent significant degradation.

Alkylation Selectivity

In Grignard-based approaches, the piperidine nitrogen acts as a nucleophile attacking the cyclohexylmagnesium bromide. Steric effects from the 3-methyl group direct substitution to the less hindered position.

Purification and Characterization

Isolation Techniques

  • Vacuum Filtration : Crude hydrochloride salts are often isolated via vacuum filtration after acid quenching.
  • Column Chromatography : Silica gel purification (hexanes/EtOAc gradients) resolves unreacted starting materials.

Analytical Data

  • ¹H-NMR : Characteristic signals include:
    • Cyclohexyl protons: δ 1.24–2.00 (m, 11H)
    • Piperidinone carbonyl: Adjacent methyl group at δ 1.34 (s, 3H)
  • Mass Spectrometry : Parent ion at m/z 231.76 confirms molecular weight.

Industrial-Scale Considerations

Cost Efficiency

  • Boc Strategy : Requires expensive Boc anhydride but offers high yields in small-scale syntheses.
  • Grignard Route : Economical for bulk production despite longer reaction times.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-methylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclohexyl-3-methylpiperidin-4-one hydrochloride is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-methylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 1-cyclohexyl-3-methylpiperidin-4-one hydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities References
This compound C₁₂H₂₀ClNO 233.75* 1-cyclohexyl, 3-methyl, 4-ketone Inferred improved lipophilicity
cis-1-(1-Phenyl-4-methylcyclohexyl)piperidine hydrochloride C₁₈H₂₈ClN 293.88 1-(phenyl-4-methylcyclohexyl) DEA Schedule 1 (controlled substance)
3-Methylpiperidin-4-one hydrochloride C₆H₁₂ClNO 149.62 3-methyl, 4-ketone Simpler analog; synthesis described
1-Acetyl-3-ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one C₂₄H₂₇NO₄ 393.48 Acetyl, ethyl, bis(4-methoxyphenyl) Antimicrobial, anti-inflammatory

*Calculated based on substituent addition to 3-methylpiperidin-4-one hydrochloride.

Key Observations:

Cyclohexyl vs.

Complexity and Bioactivity: The 1-acetyl-3-ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one (C₂₄H₂₇NO₄) demonstrates that bulky aromatic substituents enhance antimicrobial activity, whereas the target compound’s cyclohexyl group may prioritize stability over receptor binding .

Analytical and Characterization Methods

  • Spectrophotometry and HPLC : Used for quantification of similar hydrochlorides (e.g., memantine hydrochloride) , these methods could be adapted for the target compound, leveraging its ketone group for UV detection.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely employed for structural determination of piperidine derivatives, as seen in .

Biological Activity

1-Cyclohexyl-3-methylpiperidin-4-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H19ClN2O
  • Molecular Weight : 240.76 g/mol

The compound features a piperidine ring, which is known for its diverse biological activities, including interactions with various receptors and enzymes.

The precise mechanism of action for this compound is still being elucidated. However, it is hypothesized that the compound may interact with multiple biological targets:

  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential effectiveness against bacterial and fungal pathogens.
  • Anticancer Potential : The compound may exhibit anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation in various cancer cell lines.

Pharmacokinetics

Research into the pharmacokinetics of this compound is ongoing. Key parameters include:

  • Absorption : The bioavailability of the compound remains to be fully characterized.
  • Distribution : Preliminary studies indicate potential accumulation in specific tissues, which may enhance therapeutic effects.
  • Metabolism : The metabolic pathways are under investigation to understand how the compound is processed within biological systems.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential activity against various pathogens,
AnticancerInduces apoptosis in cancer cell lines ,
Enzyme InteractionMay inhibit key enzymes involved in cancer ,

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Anticancer Activity : A study demonstrated that compounds with similar piperidine structures exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations. For example, a related compound showed an IC50 of 0.47 nM against specific cancer cells, indicating high potency .
  • Mechanistic Studies : Research on related piperidine derivatives has shown that they can modulate various signaling pathways involved in cancer progression. These pathways include those responsible for cell cycle regulation and apoptosis .
  • Pharmacokinetic Profiles : Studies have indicated that piperidine derivatives can have variable half-lives and bioavailability depending on their chemical modifications. Understanding these profiles is crucial for optimizing therapeutic applications .

Future Directions

Further research is necessary to fully elucidate the biological activity and therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies : To assess efficacy and safety in animal models.
  • Target Identification : To clarify which biological targets are affected by the compound.
  • Long-term Effects : Investigating chronic exposure effects on cellular functions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-cyclohexyl-3-methylpiperidin-4-one hydrochloride with high purity?

  • Methodology : Optimize synthesis via reductive amination of cyclohexanone derivatives with methylamine, followed by cyclization and HCl salt formation. Use column chromatography (silica gel, methanol/dichloromethane gradient) for purification . Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (≥98%) and ¹H/¹³C NMR for structural validation .

Q. How can researchers characterize the structural and chemical properties of this compound?

  • Methodology :

  • Structural analysis : Use single-crystal X-ray diffraction (XRD) to confirm stereochemistry, complemented by 2D NMR (COSY, HSQC) to resolve cyclohexyl and piperidine ring conformations .
  • Solubility : Test in polar (water, ethanol) and nonpolar solvents (DMSO, chloroform) under controlled pH (2–8) to assess stability for biological assays .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and storage conditions (e.g., -20°C, desiccated) .

Q. What analytical techniques are critical for verifying purity in pharmacological studies?

  • Methodology :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and LC-MS for quantification and impurity profiling .
  • Spectroscopy : FT-IR to confirm functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) and elemental analysis (C, H, N) to validate stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) caused by stereochemical complexity?

  • Methodology :

  • Dynamic NMR : Conduct variable-temperature ¹H NMR to study ring-flipping dynamics in the piperidine and cyclohexyl moieties .
  • Computational modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
  • Chiral chromatography : Employ chiral stationary phases (e.g., amylose-based) to separate enantiomers if racemization occurs during synthesis .

Q. What experimental designs are recommended for assessing bioactivity in neurological or metabolic pathways?

  • Methodology :

  • In vitro assays : Screen for receptor binding (e.g., σ, NMDA) using radioligand displacement assays (³H-labeled compounds) .
  • Cell-based studies : Use SH-SY5Y neuronal cells or HEK293T transfected with target receptors to measure cAMP/PKA signaling or calcium flux .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to evaluate cytochrome P450-mediated degradation .

Q. How can researchers address discrepancies in toxicity profiles across in vitro and in vivo models?

  • Methodology :

  • Dose-response studies : Compare IC₅₀ values in cell viability assays (MTT, LDH release) with LD₅₀ in rodent models, adjusting for pharmacokinetic parameters (e.g., bioavailability) .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect toxic metabolites (e.g., N-oxides) in plasma and urine .

Q. What strategies mitigate batch-to-batch variability in synthetic yields for reproducibility?

  • Methodology :

  • Process optimization : Use design of experiments (DoE) to evaluate reaction variables (temperature, solvent ratio, catalyst loading) .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Methodological Considerations for Data Interpretation

Q. How should researchers validate target engagement in complex biological matrices?

  • Methodology :

  • SPR/BLI : Use surface plasmon resonance (SPR) or bio-layer interferometry (BLI) to measure binding kinetics (kₐₙ, kₒff) in serum-containing buffers .
  • Immunoprecipitation : Tag the compound with biotin or fluorophores for pull-down assays followed by Western blotting .

Q. What statistical approaches are robust for analyzing dose-dependent effects in heterogeneous cell populations?

  • Methodology :

  • Non-linear regression : Fit data to sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀ values .
  • Machine learning : Apply clustering algorithms (e.g., k-means) to identify subpopulations with divergent responses .

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